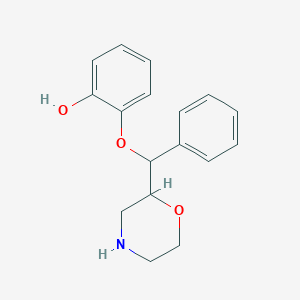![molecular formula C19H20ClN5O B12067786 (4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)
(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is (4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone .
- It consists of an imidazo[1,2-a]pyridine ring fused with a phenyl group and a methylpiperazine moiety.
- Imidazo[1,2-a]pyridines exhibit diverse biological activities and are of interest in medicinal chemistry .
- This compound’s structural resemblance to purines has prompted investigations into its therapeutic potential.
Preparation Methods
- Several synthetic routes exist for imidazo[1,2-a]pyridines. One common approach involves condensation–dehydration reactions:
- Pyridine-2,3-diamine or pyridine-3,4-diamine reacts with carboxylic acids (or their equivalents) under oxidative conditions.
- Aldehydes can also be used as reactants in this process .
- Industrial production methods may involve variations of these reactions, optimized for scalability and efficiency.
Chemical Reactions Analysis
- Imidazo[1,2-a]pyridines can undergo various reactions:
Oxidation: For example, oxidation of the imidazole ring.
Substitution: Substituents can be introduced at different positions.
Reduction: Reduction of the carbonyl group.
- Common reagents include carboxylic acids, aldehydes, and reducing agents.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Imidazo[1,2-a]pyridines have been explored as GABA A receptor agonists, proton pump inhibitors, and aromatase inhibitors.
Cancer Research: They influence cellular pathways relevant to cancer cells.
Inflammation and Immune System: Their effects extend to inflammation and immune components.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
- Similar compounds include other imidazo[1,2-a]pyridines, such as ambien, miroprofen, and zolimidine .
- Uniqueness lies in the specific substitution pattern and functional groups.
Properties
Molecular Formula |
C19H20ClN5O |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
[4-[(5-chloroimidazo[1,2-a]pyridin-8-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H20ClN5O/c1-23-10-12-24(13-11-23)19(26)14-2-4-15(5-3-14)22-16-6-7-17(20)25-9-8-21-18(16)25/h2-9,22H,10-13H2,1H3 |
InChI Key |
UAVPGIWDTZUXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=CC=C(N4C3=NC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine](/img/structure/B12067741.png)


![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12067766.png)
![{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid](/img/structure/B12067768.png)



![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)
